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Compound of Interest

Compound Name: delta-Dodecalactone

Cat. No.: B1346982

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory profiles of two common lactones,
delta-dodecalactone and gamma-dodecalactone. By presenting quantitative data, detailed
experimental protocols, and visual representations of key pathways, this document serves as a
valuable resource for professionals in research, development, and formulation who require a
nuanced understanding of these flavor and fragrance compounds.

Quantitative Sensory Data

The sensory characteristics of delta-dodecalactone and gamma-dodecalactone have been
guantified through various analytical methods, including the determination of odor and taste
thresholds. The following table summarizes the key quantitative data for a direct comparison.
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Delta- Gamma-

Sensory Parameter Source(s)
Dodecalactone Dodecalactone
Not available in )

Odor Threshold 7 ppb (in water) [1]

searched results

Flavor Threshold

1000 ppb (in water)

Not available in

[1]

searched results

Odor Profile

Fruity, peachy, milky,
coconut-like, buttery
undertones.[2]
Described as more
fruity and less musky
than gamma-

dodecalactone.[2]

Sweet, fruity, musky;,
peach, pear, with
[41[2][3]

waxy and fatty

nuances.[3]

Taste Profile

Pear, peach, plum,
butter, cream.[4] At 10
ppm, described as
creamy, fatty, dairy,
buttery, fruity, peach,
and nutty.

Described as creamy.
Used for sweet
creamy notes in
[31[5]

various fruit and

confectionary flavors.

[3][5]

Experimental Protocols

The sensory profiles of delta-dodecalactone and gamma-dodecalactone are determined using

established sensory evaluation methodologies. These protocols are designed to provide

objective and reproducible data on the organoleptic properties of the compounds.

Gas Chromatography-Olfactometry (GC-O)

GC-0 is a powerful technique used to identify the specific volatile compounds responsible for

the aroma of a sample.[6][7]

Methodology:

o Sample Preparation: The lactone is diluted in an appropriate solvent. For complex food

matrices, volatile compounds are extracted using methods such as solvent extraction or

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


http://www.leffingwell.com/odorthre.htm
http://www.leffingwell.com/odorthre.htm
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.thegoodscentscompany.com/data/rw1013371.html
https://www.researchgate.net/figure/Schematic-model-of-the-olfactory-signaling-transduction-pathways-in-OSNs-adapted-from_fig1_354075621
https://www.scentspiracy.com/fragrance-ingredients/p/delta-dodecalactone
https://www.thegoodscentscompany.com/data/rw1013371.html
https://www.researchgate.net/figure/Schematic-model-of-the-olfactory-signaling-transduction-pathways-in-OSNs-adapted-from_fig1_354075621
https://www.thegoodscentscompany.com/data/rw1013371.html
http://www.perflavory.com/docs/doc1013371.html
https://www.thegoodscentscompany.com/data/rw1013371.html
http://www.perflavory.com/docs/doc1013371.html
https://www.benchchem.com/product/b1346982?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3892869/
https://pubmed.ncbi.nlm.nih.gov/17915233/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

headspace solid-phase microextraction (SPME).

o Gas Chromatography: The prepared sample is injected into a gas chromatograph, which
separates the volatile compounds based on their boiling points and chemical properties. The
GC column effluent is split into two paths.

o Detection: One path leads to a standard GC detector (e.g., Flame lonization Detector or
Mass Spectrometer) for chemical identification and quantification. The other path is directed
to a sniffing port.

o Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port and records
the perceived odor, its intensity, and its duration at specific retention times. This allows for
the correlation of specific chemical compounds with their respective odors.[8]

Sensory Panel Evaluation for Odor and Taste Profiling

Descriptive sensory analysis is employed to create a detailed profile of the odor and taste of
the lactones.[9]

Methodology:

» Panelist Selection and Training: A panel of trained individuals (typically 8-15 members) is
selected. Panelists are trained to identify and quantify a wide range of aroma and taste
attributes.

o Sample Preparation: The lactones are presented to the panelists in a controlled and
consistent manner. For odor analysis, this may involve smelling strips dipped in diluted
solutions. For taste analysis, the lactones are dissolved in a neutral medium like water or oil
at various concentrations.

« Evaluation: Panelists independently evaluate the samples and rate the intensity of various
sensory descriptors (e.g., fruity, creamy, waxy) on a predefined scale (e.g., a 9-point hedonic
scale).[9]

o Data Analysis: The data from all panelists are collected and statistically analyzed to generate
a comprehensive sensory profile for each lactone.
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Determination of Sensory Thresholds

The American Society for Testing and Materials (ASTM) Method E679 is a standard procedure
for determining odor and taste detection and recognition thresholds.[10]

Methodology:

e Sample Preparation: A series of concentrations of the lactone in a neutral medium (e.g.,
water for taste, air for odor) is prepared in ascending order.

e Presentation: Samples are presented to a panel of trained assessors in a controlled manner,
often using a forced-choice method (e.g., triangle test where one sample is different from the
other two).

o Evaluation: Panelists are asked to identify the sample that is different or has a detectable
odor/taste.

o Threshold Calculation: The threshold is determined as the concentration at which a
statistically significant portion of the panel can correctly detect or recognize the stimulus.

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the sensory perception of these lactones and the
methodologies used to evaluate them, the following diagrams are provided in the DOT
language.
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Experimental Workflow for Sensory Analysis
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Sensory Descriptor Comparison

Fruity (Peach, Pear, Plum) Creamy/Milky Fruity (Peach, Pear) Waxy/Fatty

Shared Descriptors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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gamma-dodecalactone-sensory-profiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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